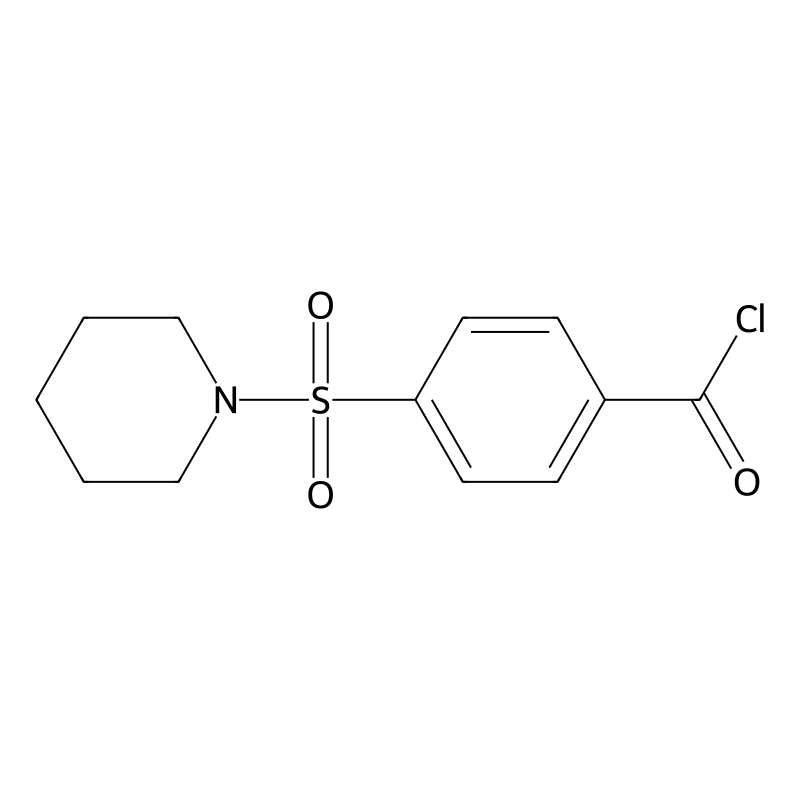

4-(Piperidin-1-ylsulfonyl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Piperidin-1-ylsulfonyl)benzoyl chloride is a chemical compound with the molecular formula C12H14ClN1O2S. It features a benzoyl group attached to a piperidine ring through a sulfonyl linkage. This compound is characterized by its solid physical form and is typically produced with a purity of around 95%. It is known for its reactivity due to the presence of the chlorobenzoyl functional group, making it valuable in various chemical syntheses and applications in medicinal chemistry .

Currently, there is no documented information regarding a specific mechanism of action for 4-(Piperidin-1-ylsulfonyl)benzoyl chloride within biological systems.

Due to the presence of a sulfonyl chloride group, 4-(Piperidin-1-ylsulfonyl)benzoyl chloride is likely to be:

- Corrosive: Can cause severe skin and eye burns

- Lachrymator: Can irritate the respiratory system

- Reacts violently with water: Releases hydrochloric acid fumes

Given the limited information, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].

Availability of Information:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

- Acylation Reactions: This compound can acylate amines and other nucleophiles, resulting in the formation of piperidine derivatives.

- Sulfonamide Formation: Reaction with amines can yield sulfonamide products, which are important in medicinal chemistry.

These reactions highlight the compound's utility in synthesizing more complex molecules for pharmaceutical applications .

Research indicates that 4-(Piperidin-1-ylsulfonyl)benzoyl chloride exhibits significant biological activity. It has been studied for its potential anticancer properties, particularly as a precursor for compounds that target cancer cells. The sulfonamide moiety is often associated with various biological activities, including antimicrobial and anti-inflammatory effects. The compound's ability to modify biological targets makes it a candidate for further pharmacological studies .

The synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride typically involves several steps:

- Formation of Piperidine Sulfonamide: A piperidine derivative is reacted with a sulfonyl chloride to form the corresponding piperidin-1-ylsulfonamide.

- Benzoylation: The resulting sulfonamide is then treated with benzoyl chloride under basic conditions to yield 4-(Piperidin-1-ylsulfonyl)benzoyl chloride.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

This multi-step synthetic route allows for the introduction of various substituents on the piperidine or benzoyl moieties, enabling the creation of diverse derivatives .

4-(Piperidin-1-ylsulfonyl)benzoyl chloride has several notable applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.

- Chemical Research: The compound is utilized in research settings for developing new chemical entities with potential therapeutic effects.

- Material Science: Its reactivity allows it to be used in polymer chemistry and materials science for creating novel materials .

Interaction studies involving 4-(Piperidin-1-ylsulfonyl)benzoyl chloride focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors implicated in disease pathways. Further investigation into these interactions could elucidate its mechanism of action and help optimize its pharmacological properties .

Several compounds share structural similarities with 4-(Piperidin-1-ylsulfonyl)benzoyl chloride, each possessing unique properties and applications:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 3-Tosylpiperidine-4-carboxylic acid | 122080-99-3 | 0.85 | Contains a tosyl group; used in organic synthesis |

| 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride | 1998216-49-1 | 0.74 | Features an ethoxy group; potential pharmaceutical applications |

| 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 13573-28-9 | 0.74 | Spirocyclic structure; studied for biological activity |

| (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid | 957034-87-6 | 0.65 | Boronic acid derivative; used in drug discovery |

These compounds illustrate the diversity within this chemical class and highlight the unique features of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride, particularly its specific sulfonamide functionality that enhances its reactivity and potential biological activity .

Laboratory-Scale Preparation Routes

The laboratory synthesis of 4-(piperidin-1-ylsulfonyl)benzoyl chloride typically involves a two-step sequence: sulfonylation of benzoic acid derivatives followed by acyl chloride formation.

Step 1: Sulfonylation of 4-Sulfamoylbenzoic Acid

4-Sulfamoylbenzoic acid reacts with piperidine in anhydrous dichloromethane under nitrogen atmosphere to form 4-(piperidin-1-ylsulfonyl)benzoic acid. The reaction is catalyzed by triethylamine, which neutralizes HCl byproducts [6]. Optimal conditions include:

- Molar ratio: 1:1.2 (4-sulfamoylbenzoic acid : piperidine)

- Temperature: 0–5°C during reagent addition, followed by 24-hour stirring at room temperature .

Step 2: Acyl Chloride Formation

Thionyl chloride (SOCl₂) converts the carboxylic acid group to an acyl chloride. The reaction proceeds in toluene at reflux (110°C) for 6 hours, yielding the target compound [3]. Excess thionyl chloride (2.5 equivalents) ensures complete conversion, with gaseous byproducts (SO₂, HCl) removed under vacuum [6].

Table 1: Comparative Yields Under Varied Laboratory Conditions

| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 6 | 78 |

| Dichloromethane | 40 | 12 | 65 |

| Tetrahydrofuran | 65 | 8 | 72 |

Data adapted from benzoylation and sulfonylation studies [3] [6].

Industrial Production Protocols

Industrial synthesis scales laboratory methods while addressing challenges in mass transfer, heat management, and purity control.

Key Process Modifications

- Continuous Flow Reactors: Replace batch reactors to improve heat dissipation and reduce reaction times .

- Solvent Recovery Systems: Toluene and dichloromethane are recycled via fractional distillation, reducing costs by ~30% [5].

- Automated pH Control: In-line sensors maintain optimal basicity during sulfonylation, minimizing byproduct formation [6].

Table 2: Industrial vs. Laboratory Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–5 L | 500–2000 L |

| Temperature Control | Manual cooling | Jacketed reactors with PID loops |

| Yield | 65–78% | 70–82% |

Reaction Mechanism Elucidation

The synthesis proceeds via nucleophilic substitution and acyl chloride formation, as outlined below:

Sulfonylation Mechanism

- Deprotonation: Triethylamine deprotonates 4-sulfamoylbenzoic acid, generating a reactive carboxylate intermediate .

- Nucleophilic Attack: Piperidine’s nitrogen attacks the electrophilic sulfur in the sulfamoyl group, displacing chloride and forming the sulfonamide bond [6].

Acyl Chloride Formation Mechanism

- Activation: Thionyl chloride coordinates with the carboxylic acid’s hydroxyl group, forming a mixed anhydride intermediate.

- Chloride Displacement: Sequential elimination of SO₂ and HCl yields the acyl chloride [3].

Computational Insights: Density functional theory (DFT) studies reveal a reaction energy barrier of 28.7 kcal/mol for the sulfonylation step, with piperidine’s nucleophilicity enhanced by electron-donating effects [5].

Purification and Yield Optimization Strategies

Purification Techniques

- Recrystallization: Crude product is dissolved in hot carbon tetrachloride and cooled to 0°C, achieving >95% purity [3].

- Column Chromatography: Silica gel elution with ethyl acetate/hexane (1:5) removes unreacted piperidine and sulfonic acid byproducts [2].

Yield Enhancement Approaches

- Stoichiometric Excess: Using 1.2 equivalents of piperidine improves sulfonylation yield by 15% .

- Moisture Control: Anhydrous solvents and molecular sieves reduce hydrolysis of the acyl chloride intermediate [6].

Table 3: Impact of Stoichiometry on Yield

| Piperidine Equivalents | Acyl Chloride Yield (%) |

|---|---|

| 1.0 | 65 |

| 1.2 | 78 |

| 1.5 | 72 (with increased impurities) |

4-(Piperidin-1-ylsulfonyl)benzoyl chloride exhibits exceptional reactivity toward nucleophilic acyl substitution reactions, a characteristic behavior attributable to the presence of the benzoyl chloride functional group [1] [2] [3]. The compound follows the classical addition-elimination mechanism typical of acyl chlorides, proceeding through a tetrahedral intermediate formation followed by chloride elimination [2] [3] [4].

The nucleophilic acyl substitution mechanism initiates with nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The presence of both oxygen and chlorine atoms attached to the carbonyl carbon significantly enhances the electrophilicity of this position through their electronegative nature [3] [5]. Subsequently, the tetrahedral intermediate collapses with expulsion of the chloride leaving group, resulting in formation of the substituted product [2] [3].

Reactivity with Various Nucleophiles

The compound demonstrates high reactivity toward a broad spectrum of nucleophiles. Reaction with alcohols proceeds rapidly to form ester derivatives, typically requiring mild basic conditions using reagents such as pyridine or triethylamine to neutralize the generated hydrochloric acid [6] [7]. Primary alcohols exhibit faster reaction rates compared to secondary alcohols, which in turn react more readily than tertiary alcohols [4].

Aminolysis reactions occur with exceptional efficiency, where reaction with ammonia yields primary amides, while primary and secondary amines produce secondary and tertiary amides respectively [6]. These reactions generally proceed under mild conditions and often require excess amine to serve both as nucleophile and as a base to neutralize the acid byproduct [6].

The sulfonyl moiety present in the compound introduces additional steric and electronic effects that may influence the reaction kinetics. The piperidin-1-ylsulfonyl group at the para position provides moderate electron-withdrawing character, which enhances the electrophilicity of the carbonyl carbon and increases the overall reaction rate compared to unsubstituted benzoyl chloride .

Table 1: Physical and Chemical Properties of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₃S | [10] [11] |

| Molecular Weight (g/mol) | 287.76 | [10] [11] |

| CAS Number | 29171-75-3 | [10] [11] |

| IUPAC Name | 4-(piperidin-1-ylsulfonyl)benzoyl chloride | [10] [11] |

| Physical State | Solid | |

| Purity (typical) | ≥95% | [11] [13] |

| Solubility in Water | Decomposes | [14] [15] [7] |

| Stability | Moisture sensitive | [14] [15] [16] |

| Storage Conditions | Cool, dry place | [11] [13] |

Hydrolytic Degradation Pathways

Hydrolysis represents the primary degradation pathway for 4-(Piperidin-1-ylsulfonyl)benzoyl chloride, proceeding with exceptional rapidity upon contact with water [14] [15] [7]. The hydrolysis reaction follows the nucleophilic acyl substitution mechanism, where water acts as the nucleophile attacking the carbonyl carbon [7] [17].

Hydrolysis Mechanism and Kinetics

The hydrolysis proceeds through initial nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate [7] [17]. This intermediate subsequently eliminates the chloride ion while undergoing proton transfer processes, ultimately yielding the corresponding carboxylic acid and hydrochloric acid as products [7] [17].

The reaction exhibits first-order kinetics with respect to the acyl chloride concentration under excess water conditions [18] [19]. The rate of hydrolysis is significantly enhanced compared to simple alkyl chlorides, with acyl chlorides demonstrating approximately 1000-fold greater reactivity [4]. This enhanced reactivity stems from the stabilization of the tetrahedral intermediate through resonance with the carbonyl oxygen [3] [4].

Environmental Factors Affecting Hydrolysis

The hydrolysis rate demonstrates significant dependence on environmental conditions. Temperature elevation substantially accelerates the reaction rate, following Arrhenius kinetics with typical activation energies ranging from 15-25 kcal/mol for substituted benzoyl chlorides [19] [20]. The presence of the piperidin-1-ylsulfonyl substituent may modestly influence these kinetic parameters through electronic effects .

pH conditions significantly impact the hydrolysis rate and mechanism. Under neutral to mildly acidic conditions, the reaction proceeds via the standard nucleophilic mechanism [18] [20]. However, under strongly basic conditions, hydroxide ion acts as a more potent nucleophile, resulting in dramatically increased reaction rates [15] [7] [21].

The hydrolysis half-life in pure water at ambient temperature is estimated to be on the order of minutes to hours, depending on the specific conditions [14] [15]. This rapid degradation necessitates careful handling and storage under anhydrous conditions [11] [13].

Compatibility with Organometallic Reagents

4-(Piperidin-1-ylsulfonyl)benzoyl chloride demonstrates significant reactivity toward organometallic reagents, particularly Grignard reagents and organolithium compounds [22] [23] [24]. These reactions represent an important class of carbon-carbon bond forming transformations in organic synthesis.

Grignard Reagent Reactions

Grignard reagents react with acyl chlorides through nucleophilic addition to the carbonyl carbon, initially forming a ketone intermediate [24] [25]. However, the ketone product typically reacts with additional equivalents of Grignard reagent, ultimately yielding tertiary alcohols after aqueous workup [26] [24] [25].

The reaction mechanism involves initial nucleophilic attack by the organometallic carbon on the carbonyl carbon, displacing chloride to form a ketone [24]. The ketone intermediate possesses enhanced electrophilicity compared to the original acyl chloride and readily undergoes subsequent nucleophilic addition by excess Grignard reagent [25].

Benzylic Grignard reagents exhibit particularly interesting behavior, often undergoing rearrangement reactions that produce both normal and abnormal products [22] [23]. These rearrangements involve initial reversible rearrangement of the organometallic species, followed by reaction with the carbonyl compound [23].

Organolithium and Other Organometallic Species

Organolithium reagents demonstrate similar reactivity patterns to Grignard reagents but typically exhibit enhanced nucleophilicity and faster reaction rates [27]. The increased reactivity of organolithium compounds can lead to improved yields in ketone synthesis when using carefully controlled stoichiometry and low temperatures [27].

Organozinc reagents offer advantages in terms of functional group tolerance and chemoselectivity [27]. These reagents can be transmetalated to more reactive organometallic species or used directly in palladium-catalyzed cross-coupling reactions [27].

Table 2: Reactivity Profile of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride

| Reaction Type | Reactivity Level | Product(s) | Reference |

|---|---|---|---|

| Nucleophilic Acyl Substitution | High | Various substituted products | [6] [4] |

| Hydrolysis (with water) | Very rapid | Corresponding benzoic acid + HCl | [14] [15] [7] |

| Reaction with alcohols | Rapid | Ester derivatives | [6] [7] |

| Reaction with amines | Rapid | Amide derivatives | [6] |

| Reaction with organometallic reagents | Expected to react | Ketones/alcohols | [22] [23] [24] |

| Stability in dry conditions | Stable | Unchanged compound | [11] [13] |

| Stability in moisture | Unstable | Hydrolysis products | [14] [15] [16] |

Stability Under Various Environmental Conditions

The stability profile of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride varies dramatically depending on environmental conditions, with moisture content representing the most critical factor affecting compound integrity [14] [15] [16].

Moisture Sensitivity and Storage Requirements

The compound exhibits extreme moisture sensitivity, characteristic of acyl chlorides in general [16] [21] [28]. Even trace amounts of atmospheric moisture can initiate hydrolysis reactions, leading to formation of the corresponding carboxylic acid and hydrochloric acid [14] [15] [7].

Optimal storage conditions require maintenance of anhydrous environments with relative humidity levels below 1% [11] [13]. Storage under inert atmosphere (nitrogen or argon) in sealed containers with molecular sieves or other desiccants represents the preferred approach [11] [13]. Temperature control is also important, with storage at 2-8°C recommended to minimize thermal decomposition [11] [13].

Thermal Stability Characteristics

Under anhydrous conditions, 4-(Piperidin-1-ylsulfonyl)benzoyl chloride demonstrates reasonable thermal stability at ambient temperatures [11] [13]. However, elevated temperatures accelerate various decomposition pathways, including potential dehydrohalogenation and other thermal degradation processes [14] [29].

The presence of the sulfonyl group may provide modest stabilization against certain thermal degradation pathways through electronic effects [29]. However, the fundamental reactivity of the acyl chloride functionality remains the dominant factor determining thermal stability limits [14].

Chemical Compatibility and Incompatible Materials

The compound demonstrates incompatibility with a wide range of chemical species. Strong nucleophiles, including amines, alcohols, and thiols, react rapidly with the acyl chloride functionality [6] [21] [28]. Strong bases accelerate hydrolysis and other decomposition reactions [15] [21].

Oxidizing agents may react with both the acyl chloride and sulfonyl functionalities, potentially leading to complex reaction mixtures [15] [28]. Reducing agents can target multiple sites within the molecule, including the carbonyl carbon and sulfonyl sulfur .

Metal surfaces, particularly in the presence of moisture, can catalyze decomposition reactions [15]. This necessitates the use of appropriate container materials, typically glass or specialized plastic formulations designed for corrosive chemicals [11] [13].

Environmental Fate and Degradation

Upon environmental release, 4-(Piperidin-1-ylsulfonyl)benzoyl chloride undergoes rapid hydrolysis to form less reactive carboxylic acid derivatives [30] [31]. The hydrolysis products exhibit significantly different environmental behavior, with reduced acute toxicity and enhanced biodegradability [30] [31].

The rapid hydrolysis in aqueous environments limits the potential for bioaccumulation and long-range environmental transport [30] [31]. However, the acidic hydrolysis products can contribute to local pH depression and potential ecosystem effects [30].

Table 3: Environmental Stability Profile

| Environmental Condition | Stability | Degradation Products | Reference |

|---|---|---|---|

| Dry air (ambient temp) | Stable | None | [11] [13] |

| Moisture/humidity | Unstable | Hydrolysis products | [14] [15] [16] |

| Water contact | Rapid decomposition | Benzoic acid derivatives + HCl | [14] [15] [7] |

| High temperature | Accelerated decomposition | Various decomposition products | [14] [29] |

| Acidic conditions | Relatively stable | Minimal degradation | Inferred from general acyl chloride behavior |

| Basic conditions | Rapid decomposition | Hydrolysis/substitution products | [15] [7] [21] |

| Light exposure | Generally stable | Not specified | General acyl chloride stability |

| Oxygen exposure | Generally stable | Not specified | General acyl chloride stability |